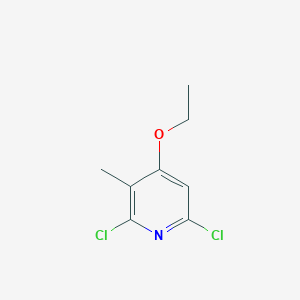![molecular formula C9H11BO3 B12955508 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol: is a chemical compound with the molecular formula C9H11BO2 It is a member of the benzoxaborole family, characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of 2-(2-bromophenyl)-propane-2-ol with n-butyl lithium in anhydrous tetrahydrofuran (THF) under argon atmosphere at -78°C. This is followed by the addition of triisopropylborate and subsequent heating to room temperature. The mixture is then cooled, and hydrochloric acid is added to adjust the pH. The product is extracted with ethyl acetate, dried, and purified by chromatography to yield the desired compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the boron atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme mechanisms and as a potential therapeutic agent.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The boron atom in the structure can form reversible covalent bonds with biological targets, making it a candidate for enzyme inhibition and other therapeutic applications.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves its ability to form reversible covalent bonds with biological molecules. The boron atom in the compound can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial for its potential therapeutic effects and its use as a biochemical probe.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
Comparison: Compared to similar compounds, 3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H11BO3 |
|---|---|
Molekulargewicht |
177.99 g/mol |
IUPAC-Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C9H11BO3/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,11-12H,1-2H3 |
InChI-Schlüssel |
QKVCYHOXZTYBBQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)



